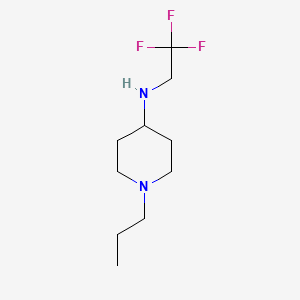

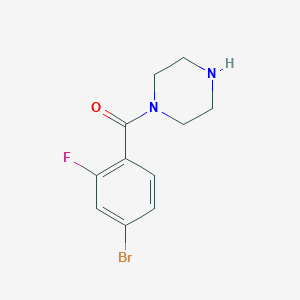

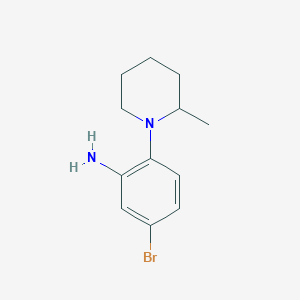

![molecular formula C12H17N B1368563 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene CAS No. 53483-18-4](/img/structure/B1368563.png)

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene

Übersicht

Beschreibung

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene, also known by other names such as N-Succinimidyl 4-[4-(Dimethylamino)phenylazo]benzoate , is a chemical compound with the molecular formula C₁₉H₁₈N₄O₄ and a molecular weight of 366.38 g/mol . It exists as a solid and exhibits a pale yellow to reddish-brown color in its powder or crystalline form . Let’s explore further.

Molecular Structure Analysis

The molecular structure of 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene is crucial for understanding its properties and reactivity. Unfortunately, the X-ray crystal structure data is not readily accessible in the available sources. Researchers interested in this compound should explore relevant scientific papers for detailed structural insights .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .

Chemical Synthesis

It serves as a precursor or intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .

Catalyst Preparation

The compound is used in the preparation of catalysts for cross-coupling reactions, which are fundamental in creating complex organic molecules .

Assay Reagent

It acts as a reagent in biochemical assays, such as those used to quantify enzyme activity or the presence of specific biomolecules .

Material Science

In material science, it contributes to the growth and characterization of new organic crystals, which have potential applications in electronics and photonics .

Dye Manufacturing

It is a key precursor for triarylmethane dyes, which are used in various industries for coloring purposes .

Resin Curing Promoter

The compound promotes the curing process of polyester and vinyl ester resins, which are used in a wide range of industrial applications .

Novel Compound Synthesis

It is involved in the synthesis of novel organic compounds like Quinolinecarboxamide Chalcone (QCC), which have potential applications in medicinal chemistry .

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target atp synthesis in mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit mycobacterial atp synthesis activity . This suggests that 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the potential inhibition of atp synthesis, it’s plausible that the compound could affect energy production pathways within the cell .

Result of Action

If the compound does indeed inhibit atp synthesis, it could lead to a decrease in cellular energy production, potentially affecting the viability of the targeted cells .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-(2-methylprop-2-enyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(2)9-11-5-7-12(8-6-11)13(3)4/h5-8H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYIZIMLQKRMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641211 | |

| Record name | N,N-Dimethyl-4-(2-methylprop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53483-18-4 | |

| Record name | N,N-Dimethyl-4-(2-methylprop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

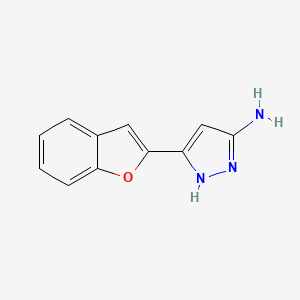

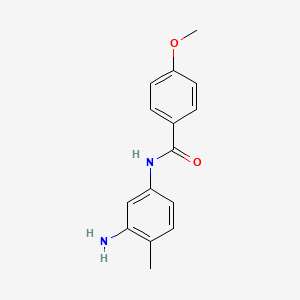

![4-[4-(2,2,2-Trifluoroethoxy)-phenyl]-butan-2-one](/img/structure/B1368495.png)

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)